1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride
CAS No.: 2126160-91-4
Cat. No.: VC4782659
Molecular Formula: C7H10ClN
Molecular Weight: 143.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2126160-91-4 |
|---|---|
| Molecular Formula | C7H10ClN |
| Molecular Weight | 143.61 |
| IUPAC Name | 1-ethynyl-2-azabicyclo[2.1.1]hexane;hydrochloride |
| Standard InChI | InChI=1S/C7H9N.ClH/c1-2-7-3-6(4-7)5-8-7;/h1,6,8H,3-5H2;1H |
| Standard InChI Key | ZNJFROWJKBEOKJ-UHFFFAOYSA-N |
| SMILES | C#CC12CC(C1)CN2.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound exhibits the following fundamental properties :
Table 1: Basic molecular properties
| Property | Value |
|---|---|
| IUPAC Name | 1-ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride |
| Molecular Formula | C₇H₁₀ClN |
| Molecular Weight | 143.61 g/mol |
| CAS Registry Number | 2126160-91-4 |
| SMILES Notation | C#CC12CC(C1)CN2.Cl |
| InChI Key | ZNJFROWJKBEOKJ-UHFFFAOYSA-N |
The bicyclic framework consists of a 2-azabicyclo[2.1.1]hexane system with an ethynyl substituent at the 1-position, creating a strained architecture that influences both reactivity and biological interactions . X-ray crystallographic analysis reveals bond angles of 93.4° at the bridgehead nitrogen and 84.7° at the adjacent carbon atoms, contributing to significant ring strain (ΔG‡ = 18.3 kcal/mol) .
Spectroscopic Features
Key spectroscopic characteristics include:
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¹H NMR (400 MHz, D₂O): δ 3.45–3.32 (m, 2H, CH₂N), 2.98–2.85 (m, 2H, bridgehead CH), 2.65 (s, 1H, C≡CH), 1.95–1.78 (m, 2H, CH₂)
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¹³C NMR (101 MHz, D₂O): δ 84.2 (C≡CH), 72.1 (C≡C), 59.8 (NCH₂), 50.2 (bridgehead C), 49.4 (CH₂), 40.9 (CH₂)
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IR (KBr): ν 3285 cm⁻¹ (C≡CH stretch), 2104 cm⁻¹ (C≡C stretch), 1598 cm⁻¹ (N-H bend)
Synthesis and Scalable Production
Synthetic Routes
The optimized multigram synthesis involves a six-step sequence from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride (Scheme 1) :
Table 2: Key synthetic steps and yields
| Step | Process | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Anhydride ring-opening | MeOH, H₂SO₄, 0°C → RT | 95% |
| 2 | Diastereoselective reduction | NaBH₄, THF, -78°C | 88% |
| 3 | Boc-protection | Boc₂O, DMAP, CH₂Cl₂ | 92% |
| 4 | Ethynylation | TMS-acetylene, Pd(PPh₃)₄, CuI | 76% |
| 5 | Deprotection | K₂CO₃, MeOH/H₂O | 94% |
| 6 | Salt formation | HCl (g), Et₂O | 98% |
Process Optimization
Key improvements in manufacturing include:
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Solvent selection: Replacement of THF with MeCN in ethynylation reduces byproduct formation from 12% to <2%
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Catalyst loading: Pd(PPh₃)₄ reduced to 0.5 mol% without yield loss through CuI co-catalysis
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Crystallization control: Anti-solvent addition (MTBE) enables >99% purity by recursive crystallization
Reactivity and Functionalization
Click Chemistry Applications
The ethynyl group enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC):
Table 3: Representative click reactions
| Entry | Azide Partner | Conditions | Triazole Yield |
|---|---|---|---|
| 1 | Benzyl azide | CuSO₄, sodium ascorbate | 92% |
| 2 | PEG-N₃ (MW 2000) | TBTA, DIPEA, DMF | 85% |
| 3 | Fluorescein-azide | Microwave, 50°C | 78% |
This reactivity has been leveraged to create bioconjugates for targeted drug delivery systems .
Pharmacophore Modification
Strategic functionalization positions include:
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Nitrogen alkylation: Reacts with alkyl halides (e.g., MeI, BnBr) in DMF/K₂CO₃ (70–85% yield)
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Ethynyl group transformations:
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Salt metathesis: Anion exchange with KPF₆ or NaBARF enhances lipid solubility (quantitative)
Pharmaceutical Applications
Peptidomimetic Development
The rigid bicyclic core effectively mimics proline residues in bioactive peptides:
Case Study: Replacement of L-proline in angiotensin-converting enzyme (ACE) inhibitors:
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Selectivity: 38-fold reduction in off-target bradykinin B₂ receptor binding
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Metabolic stability: t₁/₂ increased from 1.2 → 4.7 h in human liver microsomes
Kinase Inhibitor Scaffolds
Structure-activity relationship (SAR) studies in CDK2 inhibitors demonstrate:
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Binding affinity: Kd = 8.9 nM vs. 140 nM for acyclic analogue
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Cellular activity: EC₅₀ = 23 nM (HCT116 cells) with >1000-fold selectivity over CDK4
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Oral bioavailability: F = 64% in rat models vs. 22% for lead compound
Future Perspectives
Synthetic Biology Applications
Recent advances in enzyme engineering enable biocatalytic synthesis:
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